molecular formula C19H20N6O2 B11429890 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11429890
M. Wt: 364.4 g/mol
InChI Key: DOPUSBTZTJQKAW-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.

    Reduction: Reduction reactions can occur at the carbamoyl and triazole rings.

    Substitution: The amino and benzyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbamoyl group can yield amine derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its triazole ring, which can interact with various enzymes.

Medicine

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-stacking interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and carbamoyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-amino-N-benzyl-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-13-6-5-9-15(10-13)22-16(26)12-25-18(20)17(23-24-25)19(27)21-11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)

InChI Key

DOPUSBTZTJQKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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